molecular formula C20H28N4O3 B3239352 Tert-butyl ((1-(3-ethoxyquinoxalin-2-yl)pyrrolidin-3-yl)methyl)carbamate CAS No. 1420867-83-9

Tert-butyl ((1-(3-ethoxyquinoxalin-2-yl)pyrrolidin-3-yl)methyl)carbamate

Cat. No. B3239352
CAS RN: 1420867-83-9
M. Wt: 372.5 g/mol
InChI Key: MOOJHOWTGMAFEH-UHFFFAOYSA-N
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Description

This compound is a carbamate derivative, which are often used in medicinal chemistry due to their bioactive properties . The presence of the quinoxalin-2-yl and pyrrolidin-3-yl groups could suggest potential biological activity, but without specific studies on this compound, it’s hard to say for certain.


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple heterocyclic rings. The carbamate group would likely form a planar structure, while the quinoxalin-2-yl and pyrrolidin-3-yl groups could potentially form non-planar structures .


Chemical Reactions Analysis

Carbamates are generally stable compounds, but can undergo hydrolysis under acidic or basic conditions to form the corresponding amine and a carbonate . The other functional groups in the molecule could potentially undergo a variety of reactions, depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the carbamate, quinoxalin-2-yl, and pyrrolidin-3-yl groups. It would likely be a solid at room temperature, and could potentially have moderate to high solubility in organic solvents .

Future Directions

Future research on this compound could involve studying its potential biological activity, optimizing its synthesis, and investigating its physical and chemical properties in more detail. It could potentially be a candidate for drug development, depending on its biological activity .

properties

IUPAC Name

tert-butyl N-[[1-(3-ethoxyquinoxalin-2-yl)pyrrolidin-3-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O3/c1-5-26-18-17(22-15-8-6-7-9-16(15)23-18)24-11-10-14(13-24)12-21-19(25)27-20(2,3)4/h6-9,14H,5,10-13H2,1-4H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOOJHOWTGMAFEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=CC=CC=C2N=C1N3CCC(C3)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401117331
Record name Carbamic acid, N-[[1-(3-ethoxy-2-quinoxalinyl)-3-pyrrolidinyl]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401117331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl ((1-(3-ethoxyquinoxalin-2-yl)pyrrolidin-3-yl)methyl)carbamate

CAS RN

1420867-83-9
Record name Carbamic acid, N-[[1-(3-ethoxy-2-quinoxalinyl)-3-pyrrolidinyl]methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1420867-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[[1-(3-ethoxy-2-quinoxalinyl)-3-pyrrolidinyl]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401117331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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